molecular formula C16H18N2O5S B5134513 N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide

N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide

Cat. No. B5134513
M. Wt: 350.4 g/mol
InChI Key: NKOSCKZDNVRORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide, also known as MNTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNTB is a sulfonamide derivative that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide inhibits the activity of carbonic anhydrase IX by binding to its active site. This binding leads to the inhibition of the enzyme's activity, which could potentially lead to the development of novel cancer therapies.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase IX by N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has been shown to reduce the pH of cancer cells, leading to their death. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide in lab experiments is its high yield synthesis method. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide can be synthesized in large quantities, making it suitable for various applications. However, one of the limitations of using N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is its potential toxicity. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has been shown to have toxic effects on various cell lines, which could limit its use in some applications.

Future Directions

There are several future directions for the research on N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide. One of the potential applications of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is in the development of novel cancer therapies. The inhibition of carbonic anhydrase IX by N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide could be used as a target for the development of new anticancer drugs.
Another future direction for the research on N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is in the development of new fluorescent probes for the detection of nitrite ions in biological samples. The use of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide as a fluorescent probe could provide a simple and sensitive method for detecting nitrite ions in biological samples.
Conclusion
In conclusion, N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide can be synthesized using various methods, and it has been extensively studied for its potential applications in cancer research, enzyme inhibition, and as a fluorescent probe. The mechanism of action of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is not fully understood, but it has been suggested that it inhibits the activity of carbonic anhydrase IX. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the research on N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide, including the development of novel cancer therapies and new fluorescent probes for the detection of nitrite ions in biological samples.

Synthesis Methods

N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide can be synthesized using various methods. One of the most widely used methods is the reaction of 2-methoxyaniline with 2,4,6-trimethyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide as a yellow solid with a high yield.

Scientific Research Applications

N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has been extensively studied for its potential applications in various fields such as cancer research, enzyme inhibition, and as a fluorescent probe. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition could potentially lead to the development of novel cancer therapies.
N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has also been used as a fluorescent probe to detect the presence of nitrite ions in biological samples. Nitrite ions are important biomolecules that play a crucial role in various physiological processes. The use of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide as a fluorescent probe could provide a simple and sensitive method for detecting nitrite ions in biological samples.

properties

IUPAC Name

N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-10-9-11(2)16(12(3)15(10)18(19)20)24(21,22)17-13-7-5-6-8-14(13)23-4/h5-9,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOSCKZDNVRORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.